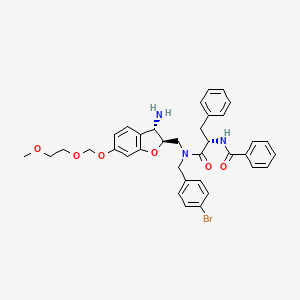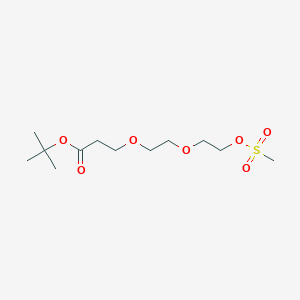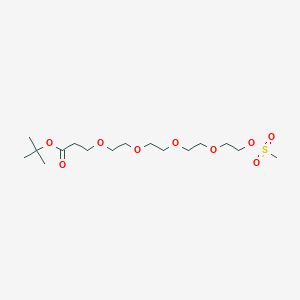
N-(Amino-PEG4)-N-bis(PEG4-t-butyl ester)
説明
“N-(Amino-PEG4)-N-bis(PEG4-t-butyl ester)” is a PEG derivative containing an amino group with a t-butyl protected carboxyl group . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Synthesis Analysis
The synthesis of “N-(Amino-PEG4)-N-bis(PEG4-t-butyl ester)” involves the use of a hydrophilic PEG spacer to increase solubility in aqueous media . The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Molecular Structure Analysis
The molecular formula of “N-(Amino-PEG4)-N-bis(PEG4-t-butyl ester)” is C15H31NO6 . It has a molecular weight of 321.41 g/mol .Chemical Reactions Analysis
“N-(Amino-PEG4)-N-bis(PEG4-t-butyl ester)” is a heterobifunctional, PEGylated crosslinker that features an amino group at one end and a t-butyl-protected carboxyl group at the other . The carboxyl group can be deprotected under acidic conditions .Physical And Chemical Properties Analysis
“N-(Amino-PEG4)-N-bis(PEG4-t-butyl ester)” is a liquid with a refractive index of 1.4508 . It has a density of 1.04479 g/mL . It should be stored at -20°C .科学的研究の応用
Bioconjugation Applications
N-(Amino-PEG4)-N-bis(PEG4-t-butyl ester) has been utilized in bioconjugation applications. A study by Zhang, Wang, and Huang (2010) describes the synthesis of poly(ethylene glycol) (PEG) with an "umbrella-like" structure containing a single reactive group at the "handle" of the "umbrella", which can be easily modified to bioactive groups such as carboxyl, active ester, amino, etc. This novel structure is used for protein conjugation, demonstrating the utility of N-(Amino-PEG4)-N-bis(PEG4-t-butyl ester) in creating bioconjugates (Zhang, Wang, & Huang, 2010).
Biodegradable Polymer Synthesis
N-(Amino-PEG4)-N-bis(PEG4-t-butyl ester) is used in the synthesis of biodegradable polymers. Nutan et al. (2017) synthesized amphiphilic conetwork (APCN) gels of poly(caprolactone) (PCL) and poly(β-amino esters) using poly(ethylene glycol) (PEG)-based poly(β-amino ester) indicating its utility in creating polymers with controlled degradation and release behavior for biomedical applications (Nutan, Chandel, Bhalani, & Jewrajka, 2017).
Peptide Synthesis and Solid-Phase Enzymatic Library Assays
Renil et al. (1998) utilized permeable resins cross-linked with long PEG chains, synthesized from high molecular weight bis-amino-polyethylene glycol (PEG), for solid-phase enzyme library assays. This application showcases the use of N-(Amino-PEG4)-N-bis(PEG4-t-butyl ester) in creating supports for peptide synthesis and enzymatic assays (Renil, Ferreras, Delaissé, Foged, & Meldal, 1998).
Controlled Drug Release
Greenwald et al. (2004) designed a new amino PEG prodrug system based on aliphatic structures, using ester derivatives synthesized from N-modified bis-N-2-hydroxyethylglycinamides. The system facilitates controlled release of amino-containing drugs, peptides, and proteins, highlighting another significant application of N-(Amino-PEG4)-N-bis(PEG4-t-butyl ester) in drug delivery systems (Greenwald, Zhao, Yang, Reddy, & Martinez, 2004).
作用機序
Target of Action
N-(Amino-PEG4)-N-bis(PEG4-t-butyl ester), also known as N-(Amino-PEG4)-N-bis(PEG4-Boc), is a heterobifunctional PEGylated crosslinker . It features an amino group at one end and a t-butyl-protected carboxyl group at the other . This compound is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are designed to target specific proteins for degradation .
Mode of Action
The mode of action of this compound is based on its role as a linker in PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The amino group of N-(Amino-PEG4)-N-bis(PEG4-t-butyl ester) can react with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc
将来の方向性
特性
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H80N2O16/c1-39(2,3)57-37(43)7-13-45-19-25-51-31-34-54-28-22-48-16-10-42(12-18-50-24-30-56-36-33-53-27-21-47-15-9-41)11-17-49-23-29-55-35-32-52-26-20-46-14-8-38(44)58-40(4,5)6/h7-36,41H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYQXCFGWDQGRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H80N2O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901100884 | |
| Record name | 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-(14-amino-3,6,9,12-tetraoxatetradec-1-yl)-, 1,31-bis(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901100884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
845.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2093153-97-8 | |
| Record name | 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-(14-amino-3,6,9,12-tetraoxatetradec-1-yl)-, 1,31-bis(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2093153-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-(14-amino-3,6,9,12-tetraoxatetradec-1-yl)-, 1,31-bis(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901100884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[3-[(6,7-dimethoxy-2-pyrrolidin-1-ylquinazolin-4-yl)amino]propyl]prop-2-enamide](/img/structure/B609346.png)
![2-Butyl-6-methylsulfonylbenzo[de]isoquinoline-1,3-dione](/img/structure/B609347.png)



![N-[(4-hydroxy-3-methoxyphenyl)methyl]-4-thiophen-2-ylbutanamide](/img/structure/B609353.png)

